4-(2-Fluorenylazo)resorcinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

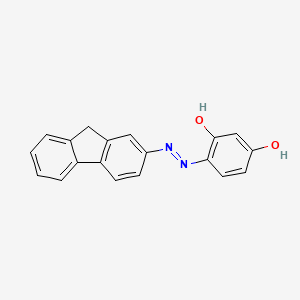

4-(2-Fluorenylazo)resorcinol is an organic compound with the molecular formula C19H14N2O2. It is a derivative of resorcinol, where an azo group (N=N) is attached to the 2-position of a fluorene ring. This compound is known for its vibrant color and is often used in dye chemistry.

Vorbereitungsmethoden

The synthesis of 4-(2-Fluorenylazo)resorcinol typically involves the diazotization of 2-aminofluorene followed by coupling with resorcinol. The reaction conditions usually require an acidic medium to facilitate the diazotization process. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

4-(2-Fluorenylazo)resorcinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.

Substitution: The hydroxyl groups on the resorcinol moiety can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Colorimetric Analysis:

One of the primary applications of 4-(2-Fluorenylazo)resorcinol is in colorimetric analysis, particularly for the determination of metal ions. The compound acts as a chromogenic reagent that forms stable complexes with various transition metals, allowing for sensitive detection.

- Case Study: Determination of Iron

A study demonstrated the use of this compound in a flotation-spectrophotometric method for iron determination. The optimal conditions included a pH of 4.5, a concentration of 2.0 × 10⁻⁴ mol L⁻¹, and specific volumes of chloroform and DMSO as solvents. The method successfully quantified iron in soil samples and reference materials, showcasing its effectiveness in environmental monitoring .

Table 1: Optimal Conditions for Iron Determination

| Parameter | Value |

|---|---|

| pH | 4.5 |

| Concentration of Reagent | 2.0 × 10⁻⁴ mol L⁻¹ |

| Flotation Solvent | Chloroform |

| Spectrophotometric Wavelength | 718 nm |

Materials Science

Synthesis of Organic Materials:

this compound is utilized as an intermediate in the synthesis of various organic compounds, including dyes and polymers. Its azo structure allows for versatile chemical modifications, which can lead to the development of new materials with tailored properties.

- Case Study: Dye Production

Research has indicated that this compound can be used effectively in dye production due to its vivid coloration and stability under different environmental conditions. It serves as a precursor for synthesizing azo dyes that are utilized in textiles and coatings .

Biological Applications

Staining Agent:

In biological research, this compound is employed as a staining agent due to its ability to bind selectively to specific cellular components.

- Case Study: Cellular Staining

A study highlighted its application in staining protocols for histological analysis, where it was used to visualize certain cell types under microscopy. This application is crucial for understanding cellular structures and functions in various biological contexts .

Wirkmechanismus

The mechanism of action of 4-(2-Fluorenylazo)resorcinol involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can bind to proteins and alter their function, which is the basis for its use in biological assays and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4-(2-Fluorenylazo)resorcinol can be compared with other azo compounds like 4-(2-Pyridylazo)resorcinol and 4-(2-Naphthylazo)resorcinol. These compounds share similar structural features but differ in their specific substituents, which can affect their chemical reactivity and applications. For example, 4-(2-Pyridylazo)resorcinol is often used in metal ion detection due to its ability to form stable complexes with metal ions, while 4-(2-Naphthylazo)resorcinol is used in dye chemistry for its intense coloration.

Biologische Aktivität

4-(2-Fluorenylazo)resorcinol, also known as Fluorenyl-azo-resorcinol (FAR), is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an azo group (-N=N-) linking a fluorene moiety to a resorcinol structure. Its chemical formula is C15H12N2O2, and it has a molecular weight of 252.26 g/mol. The presence of both the fluorene and resorcinol frameworks contributes to its potential biological activities.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several in vitro studies, suggesting its potential as a therapeutic agent against oxidative damage.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Specifically, its efficacy against resistant strains highlights its potential role in addressing antibiotic resistance.

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in several cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. This property positions the compound as a potential lead in anticancer drug development.

Case Studies

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a significant decrease in lipid peroxidation and an increase in cellular viability compared to untreated controls.

- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an alternative treatment option.

- Cytotoxicity Assessment : A research article focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Summary of Biological Activities

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antioxidant and cytotoxic effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery for clinical applications.

Eigenschaften

IUPAC Name |

4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSYIWWKUVZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What insights does the provided research offer about the gastric secretion of 4-(2-Fluorenylazo)resorcinol in different species?

A1: The research paper, "Gastric Secretion of Fluorene-2-Azo-2', 4'-Dihydroxybenzene in the Rat, Mouse, and Guinea-Pig" [], investigates the secretion of this compound into the gastric lumen of rats, mice, and guinea pigs. While the abstract doesn't disclose specific findings, the title suggests a comparative study on how this compound is secreted into the stomach across these species. This information is valuable for understanding species-specific differences in xenobiotic handling and could have implications for toxicological studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.